The synthesis of MS-271 involves several key steps:
The heterologous expression of the MS-271 biosynthetic cluster in Streptomyces lividans has demonstrated that all necessary genes for MS-271 production are present and functional .
The molecular structure of MS-271 is characterized by its unique lasso topology, which is stabilized by disulfide bonds and steric interactions. The crystal structure analysis indicates that MS-271 forms distinct disulfide linkages between specific cysteine residues (Cys1-Cys13 and Cys7-Cys19) during maturation .
The chemical reactions involved in the biosynthesis of MS-271 can be summarized as follows:
The mechanism of action of MS-271 primarily involves its interaction with bacterial cell membranes, specifically targeting Gram-positive bacteria. It disrupts cellular processes by binding to lipid II, a key component in bacterial cell wall synthesis. This binding inhibits cell wall formation, leading to bacterial cell death .
MS-271 exhibits several notable physical and chemical properties:
MS-271 is primarily recognized for its potential applications in medicinal chemistry:
MS-271 belongs to the lasso peptide family, a specialized class of ribosomally synthesized and post-translationally modified peptides (RiPPs). Characterized by an N-terminal macrolactam ring through which the C-terminal tail is threaded, lasso peptides exhibit extraordinary thermal and proteolytic stability. MS-271 is classified as a Class I lasso peptide due to its two disulfide bonds that stabilize the threaded structure and its production by Streptomyces species. A distinctive feature is the presence of a D-tryptophan residue at its C-terminus, introduced via post-translational epimerization—a rarity among RiPPs that expands its structural and functional diversity [1] [7] [9].
Table 1: Classification of Lasso Peptides
Class | Disulfide Bonds | Stabilizing Mechanism | Example |
---|---|---|---|
I | Two | Ring-tail covalent linkages | MS-271, Siamycin |
II | None | Steric hindrance | Microcin J25 |
III | One | Ring-tail bond | BI-32169 |
IV | One | Tail-embedded bond | LP2006 |
The biosynthetic gene cluster for MS-271 (designated msl) spans ~15 kb in the genome of Streptomyces sp. M-271. It comprises nine core genes arranged in a conserved operon-like structure:
Table 2: Gene Functions in the MS-271 Biosynthetic Cluster
Gene | Protein Function | Essential for MS-271 |
---|---|---|
mslA | Precursor peptide (leader + core) | Yes |
mslB1 | RRE domain for leader recognition | Yes |
mslB2 | Leader peptide excision protease | Yes |
mslC | Macrolactam synthetase (cyclization) | Yes |
mslE/F | Disulfide bond formation | Yes |
mslH | Trp21 epimerization | Yes |
mslR2/G | Transcriptional activation | No (enhances yield) |
MslA serves as the scaffold for MS-271 biosynthesis. Its N-terminal leader peptide (sequence: MSAIYEPPALQEIGDFDELTK) contains a conserved "YxxPxL" motif critical for recognition by the RRE domain of MslB1. The C-terminal core peptide (sequence: CLGIGSCDDFAGCGYAIVCFW) harbors residues essential for macrocyclization (Cys1, Asp9) and disulfide bonding (Cys1, Cys7, Cys13, Cys19). Trp21, the ultimate C-terminal residue, undergoes epimerization to the D-configuration. Notably, the core peptide is ribosomally synthesized in the L-configuration, with all post-translational modifications occurring post-folding [1] [3] [7].
Maturation proceeds via an ordered cascade:
Table 3: Key Residues in MslA Core Peptide Processing
Residue Position | Role in Biosynthesis | Modifying Enzyme |
---|---|---|
Cys1 | N-terminus for macrolactam ring | MslC |
Asp9 | Carboxylate for macrolactam ring | MslC |
Cys1/Cys13 | Disulfide bond 1 (Cys¹→Cys¹³) | MslE |
Cys7/Cys19 | Disulfide bond 2 (Cys⁷→Cys¹⁹) | MslF |
Trp21 | Epimerization site (L→D conversion) | MslH |
Following cyclization, two additional modifications complete MS-271’s tricyclic architecture:
Table 4: Enzymes Catalyzing Post-Translational Modifications in MS-271
Enzyme | Function | Cofactors/Mechanism | Structural Features |
---|---|---|---|
MslE/F | Disulfide oxidoreductases | NADPH-dependent redox chemistry | Thioredoxin-like fold |
MslH | Trp21 epimerase | Ca²⁺-dependent acid/base catalysis | Calcineurin-like fold; octamer |
Compound Names Mentioned:
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